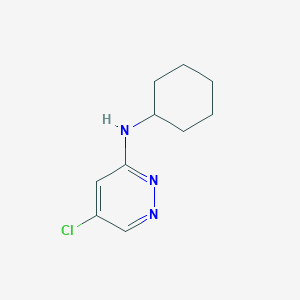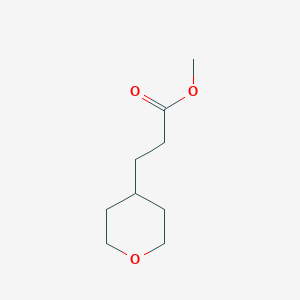
Methyl 3-(oxan-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(oxan-4-yl)propanoate: is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound has a molecular formula of C9H16O3 and a molecular weight of 172.22 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-(oxan-4-yl)propanoate can be synthesized through the esterification of 3-(oxan-4-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and mixed with the acid catalyst. The product is then separated and purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: 3-(oxan-4-yl)propanoic acid and methanol.
Reduction: 3-(oxan-4-yl)propanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-(oxan-4-yl)propanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study ester hydrolysis and enzyme-catalyzed reactions involving esters .
Medicine: While not directly used as a drug, this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavorings, and as a solvent in various chemical processes .
Mecanismo De Acción
The mechanism of action of methyl 3-(oxan-4-yl)propanoate primarily involves its hydrolysis to form 3-(oxan-4-yl)propanoic acid and methanol. This reaction is catalyzed by esterases, which are enzymes that break down esters into their corresponding acids and alcohols . The molecular targets and pathways involved include the active sites of esterases where the ester bond is cleaved .
Comparación Con Compuestos Similares
- Methyl 3-(tetrahydro-2H-pyran-4-ylamino)propanoate .
- Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride .
Comparison:
- Methyl 3-(tetrahydro-2H-pyran-4-ylamino)propanoate has an amino group instead of an ester group, making it more reactive in nucleophilic substitution reactions .
- Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride contains an amino group and is often used in different biological applications due to its increased solubility in water .
Uniqueness: Methyl 3-(oxan-4-yl)propanoate is unique due to its specific ester structure, which makes it suitable for various synthetic applications and industrial uses .
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
methyl 3-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C9H16O3/c1-11-9(10)3-2-8-4-6-12-7-5-8/h8H,2-7H2,1H3 |
Clave InChI |
LOCAWSHQDKCXAU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


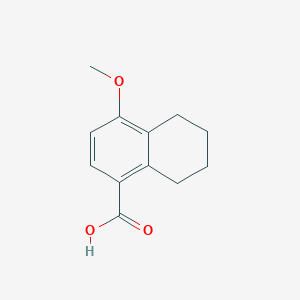
amino}pentan-2-ol](/img/structure/B13502343.png)
![2-(bromomethyl)dispiro[3.0.3^{5}.1^{4}]nonane,Mixtureofdiastereomers](/img/structure/B13502344.png)
![tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate](/img/structure/B13502348.png)
![Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis](/img/structure/B13502352.png)
![Tert-butyl 6'-bromospiro[cyclopropane-1,3'-indoline]-1'-carboxylate](/img/structure/B13502362.png)
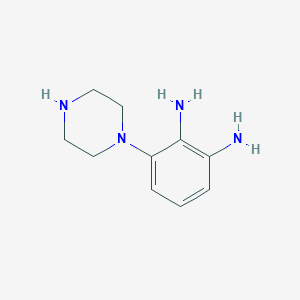
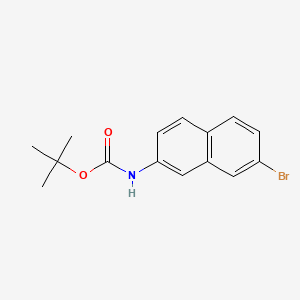
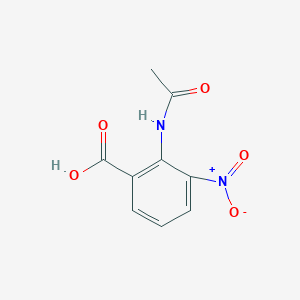
![5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13502387.png)
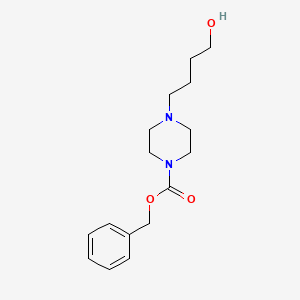

![rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate](/img/structure/B13502403.png)
